

# Ceftriaxone Sodium Salt: Technical Support Center for Maintaining Potency

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## Compound of Interest

Compound Name: Ceftriaxone sodium salt

Cat. No.: B15604573

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of **Ceftriaxone sodium salt** to ensure its potency and the integrity of your experimental results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in a laboratory setting.

## Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **Ceftriaxone sodium salt** powder?

A1: **Ceftriaxone sodium salt** in its powdered form should be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F). It is crucial to protect the powder from light.

Q2: How should I store reconstituted solutions of **Ceftriaxone sodium salt**?

A2: The stability of reconstituted **Ceftriaxone sodium salt** solutions is dependent on the diluent, concentration, and storage temperature. After reconstitution, protection from normal light is not necessary. The color of the solution may range from light yellow to amber, depending on the storage duration, concentration, and diluent used.<sup>[1][2]</sup> For specific stability information, refer to the tables below.

Q3: What are the visual signs of **Ceftriaxone sodium salt** degradation?

A3: A noticeable change in the color of the powdered form or a significant darkening of the reconstituted solution beyond a light yellow to amber hue can indicate degradation.[1][2] Additionally, the presence of particulate matter in the reconstituted solution is a sign of instability or incompatibility.[3]

Q4: What diluents are compatible with **Ceftriaxone sodium salt** for experimental use?

A4: Sterile Water for Injection, 0.9% Sodium Chloride, and 5% Dextrose in water are commonly used and compatible diluents.[4] The choice of diluent can affect the stability of the reconstituted solution.

Q5: Are there any known incompatibilities I should be aware of?

A5: Yes, **Ceftriaxone sodium salt** is incompatible with calcium-containing solutions, such as Ringer's solution or Hartmann's solution.[5] Mixing Ceftriaxone with calcium-containing solutions can lead to the formation of a precipitate.[1][3][5]

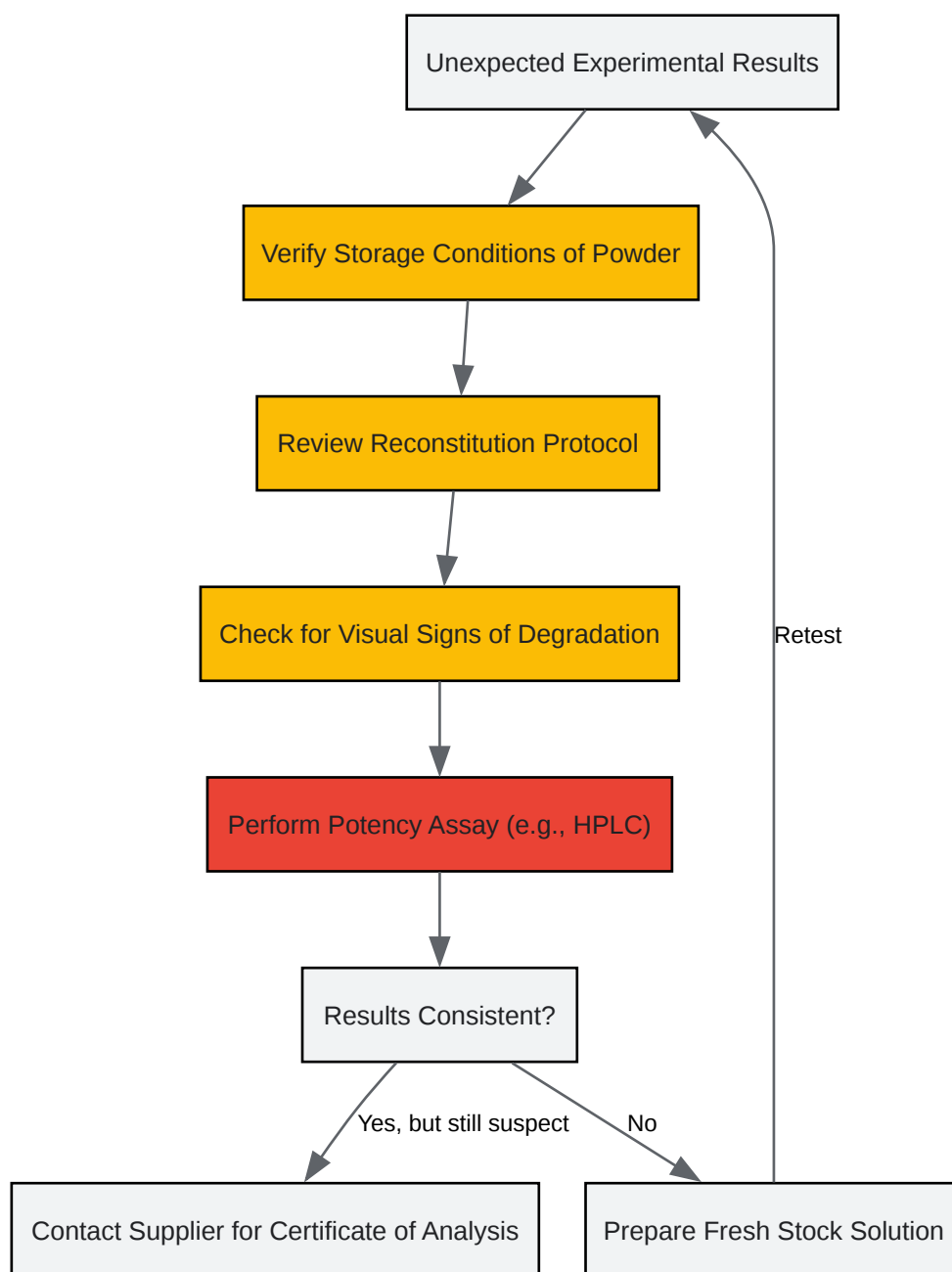
## Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

### Issue 1: Unexpected or Inconsistent Experimental Results

If you are observing a loss of expected biological activity or inconsistent results, it may be due to a loss of Ceftriaxone potency.

Troubleshooting Workflow:



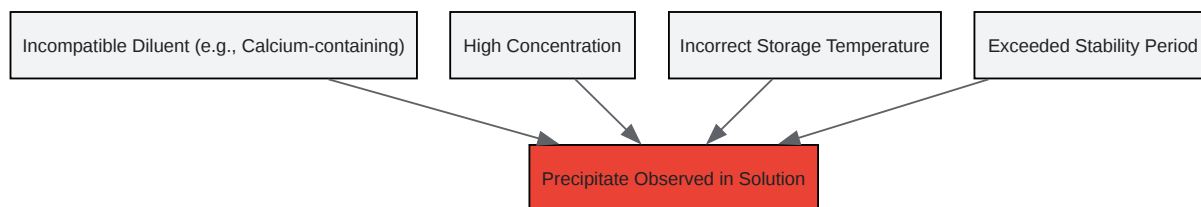
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Caption: Troubleshooting workflow for loss of Ceftriaxone potency.

#### Issue 2: Visible Precipitate in Reconstituted Solution

The formation of a precipitate in your Ceftriaxone solution can invalidate your experiment.

Logical Relationship Diagram:



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Caption: Potential causes of precipitation in Ceftriaxone solutions.

## Data Presentation

Table 1: Stability of Reconstituted Ceftriaxone Sodium Solutions

Diluent	Concentration (mg/mL)	Storage Temperature	Stability (Loss of potency <10%)
Sterile Water for Injection	100	Room Temperature (25°C)	2 days
Refrigerated (4°C)	10 days		
250, 350	Room Temperature (25°C)	24 hours	
Refrigerated (4°C)	3 days		
0.9% Sodium Chloride	100	Room Temperature (25°C)	2 days
Refrigerated (4°C)	10 days		
5% Dextrose	100	Room Temperature (25°C)	2 days
Refrigerated (4°C)	10 days		

Source: Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)

Table 2: Forced Degradation of Ceftriaxone Sodium

Stress Condition	Reagent	Duration	Temperature	% Degradation
Acid Hydrolysis	0.1 N HCl	1 hour	Room Temperature	Significant
Alkaline Hydrolysis	0.1 N NaOH	1 hour	Room Temperature	Stable
Oxidative Degradation	5% H <sub>2</sub> O <sub>2</sub>	1 hour	Room Temperature	Significant
Photolytic Degradation	UV Radiation (254 nm)	24 hours	N/A	Degradation Observed

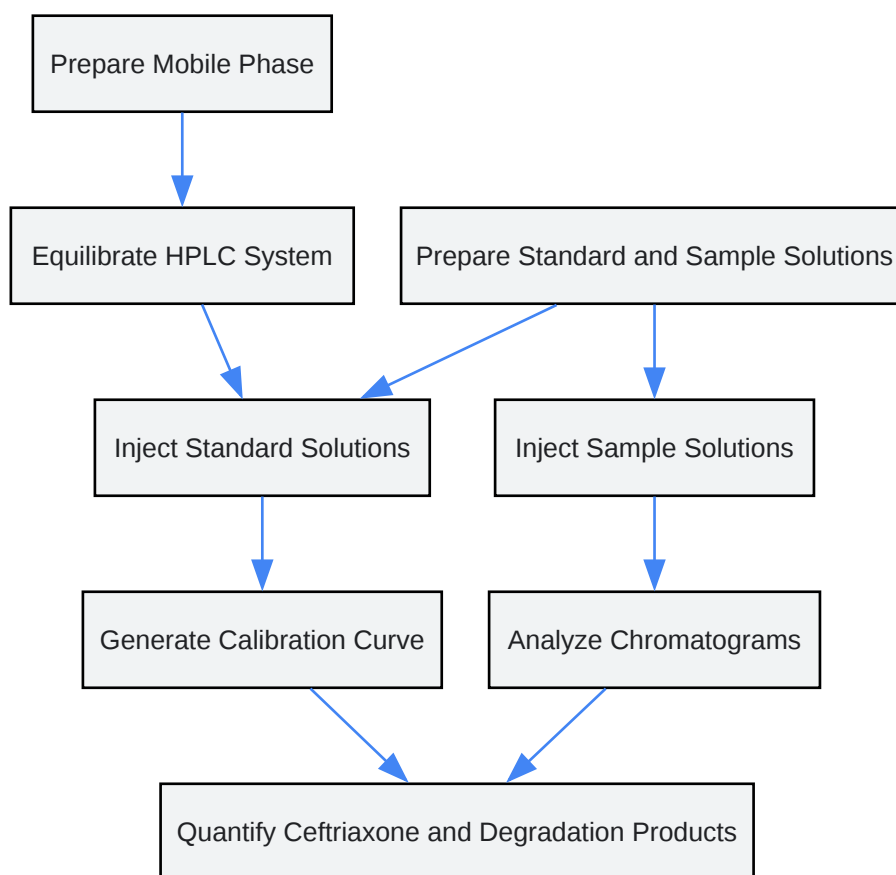
Source: Data indicates susceptibility to degradation under these conditions.[\[6\]](#)

## Experimental Protocols

### Protocol 1: Stability-Indicating HPLC Assay for Ceftriaxone Sodium

This protocol provides a general framework for a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method to determine the concentration of Ceftriaxone sodium and its degradation products.

Experimental Workflow:



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Caption: Workflow for HPLC analysis of Ceftriaxone sodium.

#### Methodology:

- **Mobile Phase Preparation:** A common mobile phase consists of a mixture of a phosphate buffer and acetonitrile.[7] For example, a ratio of 65:35 (v/v) of disodium hydrogen phosphate buffer (pH adjusted to 4.3 with orthophosphoric acid) and acetonitrile can be used.[7] The mobile phase should be filtered and degassed before use.
- **Standard Solution Preparation:** Accurately weigh and dissolve Ceftriaxone sodium reference standard in the mobile phase to prepare a stock solution. Further dilute the stock solution to create a series of calibration standards with concentrations ranging from 10.0 to 100.0 µg/mL.[7]
- **Sample Solution Preparation:** Reconstitute the **Ceftriaxone sodium salt** sample with the appropriate diluent and then dilute with the mobile phase to a concentration within the

calibration range.

- Chromatographic Conditions:
  - Column: C18 reverse-phase column (e.g., 4.6 x 150mm, 5  $\mu$ m).[7]
  - Flow Rate: 1.0 mL/min.[7]
  - Detection Wavelength: 242 nm.[7]
  - Injection Volume: 20  $\mu$ L.[7]
- Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Then, inject the sample solutions and use the calibration curve to determine the concentration of Ceftriaxone sodium. Degradation products will typically appear as separate peaks with different retention times.

#### Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the Ceftriaxone sodium sample to assess the stability-indicating properties of an analytical method.

##### Methodology:

- Acid Hydrolysis: Mix a stock solution of Ceftriaxone sodium (e.g., 1 mg/mL) with 0.1 N HCl and keep at room temperature for a specified period (e.g., 1 hour).[6] Neutralize the solution before analysis.
- Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified period.[6] Neutralize the solution before analysis.
- Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 5% H<sub>2</sub>O<sub>2</sub>) and keep at room temperature for a specified period.[6]
- Thermal Degradation: Expose a solution of Ceftriaxone sodium to elevated temperatures (e.g., 50°C) for a set duration (e.g., 48 hours).[8]

- Photolytic Degradation: Expose a solution of Ceftriaxone sodium to UV light (e.g., 254 nm) for a specified time.[6]
- Analysis: Analyze the stressed samples using a stability-indicating method, such as the HPLC method described above, to separate and quantify the parent drug and any degradation products.

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